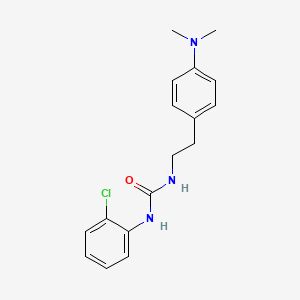

1-(2-Chlorophenyl)-3-(4-(dimethylamino)phenethyl)urea

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[2-[4-(dimethylamino)phenyl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O/c1-21(2)14-9-7-13(8-10-14)11-12-19-17(22)20-16-6-4-3-5-15(16)18/h3-10H,11-12H2,1-2H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDRXRJSLHPHTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chlorophenyl)-3-(4-(dimethylamino)phenethyl)urea, a compound with notable structural characteristics, has been studied for its potential biological activities, particularly in the fields of cancer treatment and neuropharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an allosteric modulator of cannabinoid receptors, particularly CB1 receptors, which are implicated in several neuropharmacological processes including pain modulation and appetite regulation .

Anticancer Activity

Several studies have reported on the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |

| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |

| A549 | 12.0 | Inhibition of EGFR signaling |

| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |

The compound has shown a significant reduction in cell viability in these cancer lines, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and disruption of key signaling pathways related to cell survival and proliferation.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been evaluated for its neuropharmacological effects. It has been found to attenuate drug-seeking behavior in animal models, suggesting potential applications in addiction therapy.

Case Study: Drug-Seeking Behavior in Rats

In a study involving rats trained to self-administer cocaine, administration of this compound resulted in a significant decrease in drug-seeking behavior compared to control groups. The study highlighted the compound's ability to modulate the endocannabinoid system, which plays a critical role in addiction pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the phenyl and dimethylamino groups significantly influence the biological activity of the compound. For instance:

- Substitution at the 4-position of the dimethylamino group enhances CB1 receptor affinity.

- Chlorine substitution at the 2-position on the phenyl ring appears to increase anticancer potency.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

-

Antitumor Activity : Recent studies have highlighted the potential of this compound as an antitumor agent. It exhibits cytotoxic effects against various cancer cell lines, including melanoma and breast cancer, with IC50 values indicating significant potency:

The mechanism involves inducing apoptosis and disrupting microtubule dynamics, similar to established chemotherapeutics like paclitaxel.

Cell Line IC50 (µM) LOX IMVI 18.11 MDA-MB-435 16.33 SK-MEL-28 14.62

2. Neurological Research

- Cannabinoid Receptor Modulation : This compound has been investigated for its role as an allosteric modulator of cannabinoid receptors. It has shown efficacy in attenuating drug-seeking behaviors in animal models, suggesting potential applications in addiction treatment .

3. Enzyme Inhibition Studies

- The compound has been evaluated for its ability to inhibit specific enzymes, which is crucial in drug discovery processes. Its interactions with molecular targets can lead to the development of new therapeutic agents aimed at various diseases.

Case Studies

Case Study 1: Antitumor Efficacy

A study conducted on the compound's effects on melanoma cell lines demonstrated its capability to induce apoptosis effectively. The research utilized various assays to measure cell viability and apoptosis markers, confirming the compound's potential as an anticancer agent.

Case Study 2: Addiction Treatment

In a behavioral study involving rats, the compound was tested for its effects on cocaine-seeking behavior. Results indicated that it significantly reduced the reinstatement of drug-seeking behavior compared to control groups, highlighting its potential as a therapeutic agent in addiction management .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Effects on Physicochemical Properties

The substituents on urea derivatives significantly impact solubility, stability, and bioactivity. Below is a comparison of key compounds:

Key Observations :

- Amino Groups: The dimethylamino group in the target compound contrasts with morpholino () or piperidinyl () moieties in analogs. Dimethylamino’s basicity could enhance solubility but reduce selectivity compared to bulkier amines .

- Purity and Synthesis : High-purity compounds like 40 (99.8%) are synthesized via carbamoyl chloride intermediates, while lower-purity analogs (e.g., 44 at 60%) suggest challenges in isolating polar urea derivatives .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the urea linkage (NH signals at δ 6.5–7.5 ppm) and aromatic/alkyl substituents. The 2-chlorophenyl group shows distinct splitting patterns due to para-substitution .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C₁₇H₁₉ClN₃O: 316.1215).

- HPLC : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95% by AUC) .

How can structure-activity relationship (SAR) studies optimize biological activity?

Advanced Research Question

SAR strategies involve systematic modifications:

- Substituent Variation : Replace the 2-chlorophenyl group with fluorophenyl or methylphenyl groups to evaluate steric/electronic effects on target binding .

- Phenethyl Chain Modification : Introduce heteroatoms (e.g., oxygen in ) or cyclic amines (e.g., piperidine in ) to enhance solubility or affinity.

- Activity Assays : Compare inhibitory potency (IC₅₀) against kinase targets (e.g., EGFR or VEGFR) using fluorescence polarization assays .

What computational methods aid in designing derivatives with improved pharmacokinetic properties?

Advanced Research Question

- Quantum Chemical Calculations : Optimize geometry and calculate electrostatic potential maps to predict binding interactions (e.g., using Gaussian 16) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., with GROMACS) to assess stability of urea-mediated hydrogen bonds .

- ADMET Prediction : Tools like SwissADME predict logP (target ~3.5 for blood-brain barrier penetration) and cytochrome P450 interactions .

How should researchers evaluate conflicting biological activity data across studies?

Advanced Research Question

Discrepancies often arise from:

- Assay Conditions : Varying pH, temperature, or co-solvents (e.g., DMSO concentration) can alter ligand solubility and target affinity. Standardize protocols (e.g., 1% DMSO in kinase assays) .

- Purity Issues : Impurities >5% (e.g., unreacted isocyanate) may skew results. Validate via HPLC and orthogonal methods (e.g., ¹H NMR integration) .

- Cell Line Variability : Use isogenic cell lines or primary cells to control for genetic drift .

What crystallographic data are available to inform conformational analysis?

Advanced Research Question

Single-crystal X-ray diffraction of analogous ureas (e.g., ) reveals:

- Urea Plane Geometry : Dihedral angles between aromatic rings (e.g., 45–60°), influencing π-π stacking.

- Hydrogen Bonding : NH groups form intermolecular bonds with carbonyl or solvent molecules, stabilizing crystal packing .

- Torsional Flexibility : The phenethyl chain adopts gauche conformations, impacting membrane permeability .

What strategies mitigate synthetic challenges in scaling up the compound?

Advanced Research Question

- Catalytic Optimization : Replace stoichiometric reagents (e.g., DCC) with catalytic systems (e.g., DMAP) to reduce waste .

- Flow Chemistry : Continuous-flow reactors improve yield and reproducibility for exothermic steps (e.g., isocyanate formation) .

- Green Solvents : Substitute DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.